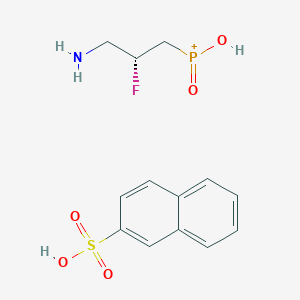
Phoyunnanin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phoyunnanin E is a natural compound isolated from the orchid species Dendrobium venustum. It has garnered significant attention due to its potential anti-cancer properties, particularly in inhibiting the migration of non-small cell lung cancer cells .
準備方法
Phoyunnanin E is primarily isolated from the Dendrobium venustum plant. The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound . Currently, there are no well-documented synthetic routes for this compound, and its production relies heavily on natural extraction methods.
化学反応の分析
Phoyunnanin E undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, along with catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions vary depending on the specific conditions and reagents used.
科学的研究の応用
Chemistry: It serves as a model compound for studying the chemical behavior of natural products.
Industry: While its industrial applications are still under investigation, this compound’s unique properties make it a candidate for developing new therapeutic agents.
作用機序
Phoyunnanin E exerts its effects by targeting multiple molecular pathways:
Suppression of Epithelial-to-Mesenchymal Transition: This process is crucial for cancer cell migration and metastasis.
Down-regulation of Integrins: Integrins are proteins that facilitate cell adhesion and migration.
Induction of Apoptosis: This compound induces apoptosis in cancer cells through a p53-dependent pathway, leading to the activation of caspase-3 and caspase-9 and the cleavage of poly (ADP-ribose) polymerase.
類似化合物との比較
Phoyunnanin E is unique in its ability to inhibit cancer cell migration and induce apoptosis. Similar compounds include:
Dendrobine: Another compound isolated from Dendrobium species, known for its anti-inflammatory and analgesic properties.
Gigantol: Found in various orchid species, it has shown potential anti-cancer and anti-inflammatory activities.
Moscatilin: Also isolated from Dendrobium species, it exhibits anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
This compound stands out due to its specific mechanism of action involving the suppression of epithelial-to-mesenchymal transition and down-regulation of integrins, making it a promising candidate for anti-cancer therapy .
特性
分子式 |
C30H26O6 |
|---|---|
分子量 |
482.5 g/mol |
IUPAC名 |
8-[(5-hydroxy-7-methoxy-9,10-dihydrophenanthren-2-yl)oxy]-7-methoxy-9,10-dihydrophenanthrene-2,5-diol |
InChI |
InChI=1S/C30H26O6/c1-34-21-13-18-4-3-17-12-20(7-10-22(17)28(18)25(32)14-21)36-30-24-8-5-16-11-19(31)6-9-23(16)29(24)26(33)15-27(30)35-2/h6-7,9-15,31-33H,3-5,8H2,1-2H3 |
InChIキー |
UNJANUINFLXLPN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C3=C(CC2)C=C(C=C3)OC4=C(C=C(C5=C4CCC6=C5C=CC(=C6)O)O)OC)C(=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-(5-fluoro-2-methoxypyridin-4-yl)-1-[(2S)-7-methyl-6-pyrimidin-2-ylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-yl]propan-1-one](/img/structure/B11933947.png)
![undecyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11933955.png)
![(3R)-N-[(3R,5R,6S)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide](/img/structure/B11933967.png)


![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)



![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)


![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)
